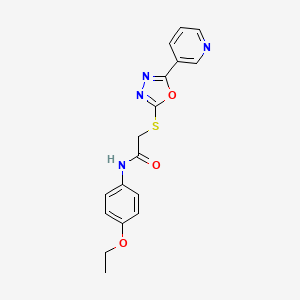

N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

説明

N-(4-Ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a pyridin-3-yl moiety and an acetamide group substituted with a 4-ethoxyphenyl ring. This structure combines electron-donating groups (EDGs, e.g., ethoxy) and heteroaromatic systems, which are often associated with enhanced bioactivity and selectivity in medicinal chemistry .

特性

IUPAC Name |

N-(4-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-2-23-14-7-5-13(6-8-14)19-15(22)11-25-17-21-20-16(24-17)12-4-3-9-18-10-12/h3-10H,2,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMNNZKEGKHYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-ethoxyphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a 1,3,4-oxadiazole moiety linked to a pyridine ring, which is known for its diverse biological activities.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action against cancer cells and pathogens. These include:

-

Inhibition of Enzymatic Activity : The compound targets specific enzymes involved in cancer cell proliferation such as:

- Telomerase : Involved in maintaining telomere length in cancer cells.

- Histone Deacetylases (HDAC) : Affect gene expression related to cell cycle regulation.

- Thymidylate Synthase : Plays a critical role in DNA synthesis.

- Induction of Apoptosis : Studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells by activating intrinsic pathways.

Anticancer Activity

A review by Parikh et al. (2020) highlights the anticancer properties of oxadiazole derivatives. The compound demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity against both resistant and sensitive strains1.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. For example:

- Against Bacteria : The compound exhibited inhibitory activity against Gram-positive and Gram-negative bacteria.

- Against Fungi : It showed promising results against fungal pathogens such as Candida albicans and Aspergillus niger.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 10 - 30 µM | Parikh et al. (2020)1 |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Villemagne et al. (2020)[^4^] |

| Antifungal | Candida albicans | 20 µg/mL | Villemagne et al. (2020)[^4^] |

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against multi-drug resistant strains of Mycobacterium tuberculosis, showing that the compound effectively inhibited growth at low concentrations.

類似化合物との比較

Structural and Substituent Analysis

The target compound shares structural similarities with several 1,3,4-oxadiazole-acetamide derivatives documented in the evidence. Key comparisons include:

Key Observations :

- Electron-Donating Groups (EDGs) : The ethoxy group in the target compound may enhance solubility and metabolic stability compared to halogenated analogs (e.g., 4d, 14a) but could reduce electrophilic reactivity .

Physicochemical Properties

- Melting Points: Derivatives with phthalazinone substituents (4b, 4c, 4d) exhibit high melting points (>200°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding) . In contrast, compounds with EDGs like methoxy (2b) or ethoxy (target) may have lower melting points due to reduced crystallinity.

- Spectroscopic Data :

Yield Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。